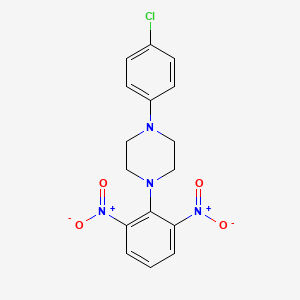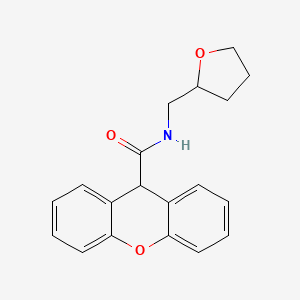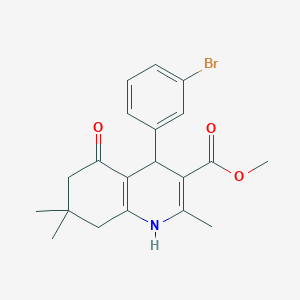
1-(4-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine, commonly known as CNPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1B receptor, which plays a crucial role in the regulation of various physiological and behavioral processes. CNPP has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
CNPP acts as an agonist of the 5-HT1B receptor, which is a G protein-coupled receptor that regulates the activity of various intracellular signaling pathways. Upon binding of CNPP to the receptor, a conformational change occurs, which triggers the activation of downstream signaling cascades. These pathways can modulate the release of neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
CNPP has been shown to have a range of biochemical and physiological effects, depending on the specific context and experimental conditions. Some of these effects include the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of neuronal excitability. CNPP has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of mood disorders.
实验室实验的优点和局限性
One of the major advantages of using CNPP in scientific research is its high selectivity for the 5-HT1B receptor. This allows for the specific activation of this receptor without affecting other related receptors. However, one of the limitations of using CNPP is its relatively low potency compared to other 5-HT1B agonists. This may require higher concentrations of CNPP to achieve the desired effects, which can increase the risk of non-specific effects.
未来方向
There are several avenues for future research on CNPP and its applications in scientific research. One potential direction is to investigate the role of the 5-HT1B receptor in the regulation of stress and anxiety-related behaviors. Another direction is to explore the potential therapeutic applications of CNPP in the treatment of mood disorders, such as depression and anxiety. Additionally, further studies may be needed to optimize the synthesis and purification methods of CNPP to improve its potency and selectivity.
In conclusion, CNPP is a potent and selective agonist of the serotonin 5-HT1B receptor, which has been widely used in scientific research to study the function and regulation of this receptor. Despite its limitations, CNPP has shown promise as a tool for elucidating the role of the 5-HT1B receptor in various physiological and behavioral processes. Further research is needed to fully understand the potential applications of CNPP in scientific research and its therapeutic potential.
合成方法
CNPP can be synthesized by the reaction of 4-chloroaniline with 2,6-dinitrobenzaldehyde in the presence of piperazine. The reaction proceeds through a condensation reaction, followed by reduction and cyclization steps. The purity of the synthesized CNPP can be confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
科学研究应用
CNPP has been extensively used in scientific research to study the function and regulation of the serotonin 5-HT1B receptor. This receptor is involved in the modulation of various physiological processes, including mood, anxiety, and aggression. CNPP has been shown to selectively activate the 5-HT1B receptor, which can help to elucidate the specific role of this receptor in different physiological and behavioral contexts.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-4-6-13(7-5-12)18-8-10-19(11-9-18)16-14(20(22)23)2-1-3-15(16)21(24)25/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJPCJKLKKZBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(2,6-dinitrophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)

![N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)
![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)